molecular formula C6H6N2O2 B1465100 5-Methylpyrimidine-4-carboxylic acid CAS No. 933683-35-3

5-Methylpyrimidine-4-carboxylic acid

Cat. No. B1465100
CAS RN: 933683-35-3
M. Wt: 138.12 g/mol
InChI Key: INTUWGJOBDUGLY-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carboxylic acid is a compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance with a boiling point of 316.6±22.0°C at 760 mmHg .


Molecular Structure Analysis

The linear formula of 5-Methylpyrimidine-4-carboxylic acid is C6H6N2O2 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

5-Methylpyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 138.13 and a boiling point of 316.6±22.0°C at 760 mmHg .

Scientific Research Applications

One-Step Construction of 2-Substituted-4,6-Diazaindoles

5-Methylpyrimidine-4-carboxylic acid derivatives are utilized in the synthesis of 2-substituted-4,6-diazaindoles. A study demonstrated the one-step construction of these compounds using n-BuLi to treat unprotected 5-amino-4-methylpyrimidine, which resulted in the direct condensation with various carboxylic acid derivatives, facilitating the synthesis without the need for protecting groups or oxidation-state adjustment (Song et al., 2009).

Synthesis of HCV NS5B Polymerase Inhibitors

5,6-Dihydroxypyrimidine-4-carboxylic acids, including derivatives of 5-methylpyrimidine-4-carboxylic acid, have shown promise as inhibitors of the HCV NS5B polymerase. These compounds bind at the enzyme's active site, with certain analogs displaying improved activity over initial leads. This research contributed to understanding the pharmacophore of this class of inhibitors (Stansfield et al., 2004).

Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters

5-Methylpyrimidine-4-carboxylic acid derivatives are also utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters. A study reported the synthesis of these compounds through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. The process proved highly regioselective, allowing for the efficient synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, useful for the preparation of pharmacologically active molecules (Regan et al., 2012).

Ring Transformation Leading to Functionalized 4-Aminopyridines

The interaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones has been shown to result in a ring transformation, yielding functionalized 4-aminopyridines. Through this process, various amino groups can be introduced, showcasing the chemical versatility and potential applications of 5-methylpyrimidine-4-carboxylic acid derivatives (Nishiwaki et al., 2006).

Supramolecular Scaffold for Carboxylic Acid Complexes

Studies have explored the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (a related compound) and selected dicarboxylic acids, focusing on the solid state. This research highlights the supramolecular polymeric structures formed through these interactions, providing insights into the structural dynamics and potential applications of 5-methylpyrimidine-4-carboxylic acid derivatives in creating complex supramolecular architectures (Mahapatra et al., 2011).

Safety and Hazards

The safety information available indicates that 5-Methylpyrimidine-4-carboxylic acid may cause skin irritation (H315). Precautionary measures include rinsing with water if the compound comes into contact with the eyes .

properties

IUPAC Name

5-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUWGJOBDUGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696952
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidine-4-carboxylic acid

CAS RN

933683-35-3
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does AMMPCA exert its hypolipidemic effect?

A1: AMMPCA demonstrates its lipid-lowering effect through multiple mechanisms:

  • Inhibition of Lipid Synthesis: AMMPCA effectively reduces the activity of enzymes responsible for triglyceride and cholesterol synthesis in the liver. [] This leads to an overall decrease in lipid production.
  • Lipoprotein Modulation: The compound lowers low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels. [] This suggests AMMPCA might promote the clearance of lipids from the bloodstream.
  • Enhanced Biliary Excretion: Preliminary findings indicate that AMMPCA might accelerate the excretion of cholesterol and its metabolites through bile. []

Q2: What is the impact of AMMPCA on lipid levels in different tissues?

A2: Studies show varying results depending on the animal model:

  • Mice: AMMPCA administration resulted in a noticeable reduction of lipid levels in various tissues. []
  • Rats: While AMMPCA effectively lowered serum lipid levels in rats, a significant decrease in tissue lipid levels was not observed. [] This difference highlights the importance of considering species-specific responses when interpreting research findings.

Q3: What do we know about the absorption, distribution, metabolism, and excretion (ADME) profile of AMMPCA?

A3: Research using radiolabeled AMMPCA in rats provides insights into its disposition: []

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